molecular formula C13H14N2O B14385517 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one CAS No. 88465-97-8

1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one

Cat. No.: B14385517
CAS No.: 88465-97-8
M. Wt: 214.26 g/mol
InChI Key: GWWUSRAFAPEVHK-UHFFFAOYSA-N
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Description

1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a benzodiazepine core with a propan-2-one group attached, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. Flow chemistry platforms have been developed for the synthesis of various benzodiazepines, including this compound . These methods offer advantages such as improved reaction control, reduced waste, and enhanced safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound acts as a GABA modulator, increasing the opening frequency of GABA-activated chloride channels . This leads to enhanced inhibitory neurotransmission, resulting in its anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its propan-2-one group may influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic effects.

Properties

CAS No.

88465-97-8

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-methyl-3H-1,5-benzodiazepin-4-yl)propan-2-one

InChI

InChI=1S/C13H14N2O/c1-9-7-11(8-10(2)16)15-13-6-4-3-5-12(13)14-9/h3-6H,7-8H2,1-2H3

InChI Key

GWWUSRAFAPEVHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1)CC(=O)C

Origin of Product

United States

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